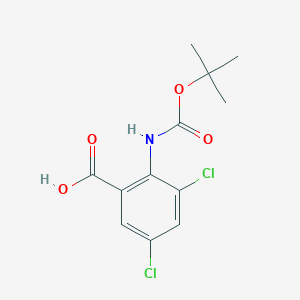

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is of interest in organic synthesis due to its utility in protecting amino groups during chemical reactions, thereby preventing unwanted side reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar protection strategies but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Deprotection: The major product is the free amine derivative of the compound.

Applications De Recherche Scientifique

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is used in various scientific research applications, including:

Organic Synthesis: As a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.

Medicinal Chemistry: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.

Material Science: In the synthesis of novel materials with specific properties by modifying the benzoic acid moiety.

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively removed under acidic conditions. This selective protection and deprotection allow for controlled synthesis of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid (Boc-DCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with Boc-DCl.

Chemical Structure and Properties

Boc-DCl is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 5 positions of the benzoic acid moiety. Its molecular formula is C13H17Cl2NO4, with a molecular weight of approximately 304.19 g/mol.

Enzyme Inhibition

Boc-DCl may act as an enzyme inhibitor. Inhibitors of certain proteases have been developed based on similar scaffolds. The presence of the Boc group can enhance the stability and bioavailability of the compound, potentially increasing its efficacy as an inhibitor in therapeutic applications.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Boc-DCl | 3CLpro (SARS-CoV-2) | TBD | |

| Analog A | Cathepsin B | 1.3 | |

| Analog B | Thrombin | >10 |

Anti-inflammatory Properties

Compounds similar to Boc-DCl have been evaluated for anti-inflammatory effects. The dichlorobenzoic acid derivatives have shown promise in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study on Structural Analogues

A study investigated the biological activities of various dichlorobenzoic acid derivatives, focusing on their effects on cell viability and inflammatory marker expression in vitro. Results indicated that certain modifications to the amino group significantly enhanced anti-inflammatory activity while reducing cytotoxicity.

Preclinical Trials

Preclinical trials involving Boc-DCl and its analogs have shown varying degrees of success in inhibiting viral proteases, particularly in the context of coronaviruses. These findings suggest that Boc-DCl could be a candidate for further development as a therapeutic agent against viral infections.

The proposed mechanism of action for Boc-DCl involves its interaction with specific enzymes or receptors within biological systems. The Boc group may facilitate cellular uptake and improve the compound's interaction with target sites, enhancing its pharmacological profile.

Propriétés

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-58-0 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.